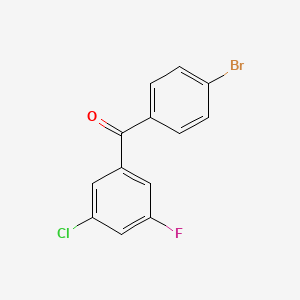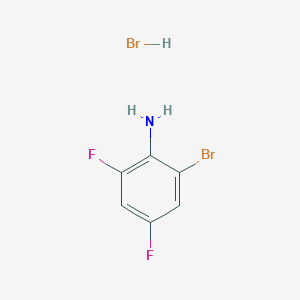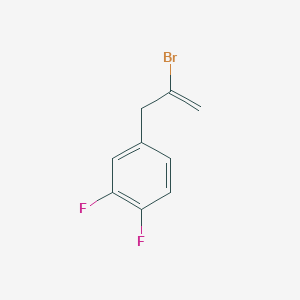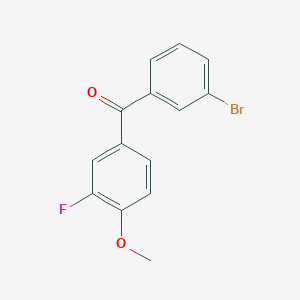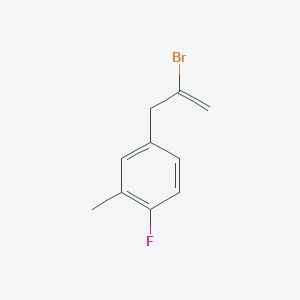
4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid
Descripción general
Descripción
4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro-substituted phenyl ring and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chloro-3-methylbenzoyl chloride with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: this compound can be converted to 4-(4-Chloro-3-methylphenyl)-4-hydroxybutanoic acid.
Reduction: The compound can be reduced to 4-(4-Chloro-3-methylphenyl)-4-hydroxybutanoic acid or 4-(4-Chloro-3-methylphenyl)butane.
Substitution: Substitution reactions can yield derivatives such as 4-(4-Hydroxy-3-methylphenyl)-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The chloro group on the phenyl ring enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- 4-Chloro-3-methylphenol
- 4-Chloro-3,5-dimethylphenol
- 4-Chloro-3-methylbenzoic acid
Comparison: 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid is unique due to the presence of both a chloro-substituted phenyl ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 4-Chloro-3-methylphenol lacks the butanoic acid group, which significantly alters its reactivity and potential applications. Similarly, 4-Chloro-3,5-dimethylphenol has an additional methyl group, which affects its steric and electronic properties.
Propiedades
IUPAC Name |
4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECCMMXKNZDUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374008 | |
| Record name | 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54557-91-4 | |
| Record name | 4-Chloro-3-methyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54557-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure-activity relationship (SAR) observed for the thiadiazole derivatives of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid in terms of their antibreast cancer activity?
A1: The research [] explores three derivatives of this compound, each featuring a distinct thiadiazole moiety: TAB, TSB, and TSSB. Although the study doesn't delve into a comprehensive SAR analysis, it reveals that all three derivatives display varying degrees of antibreast cancer activity. Notably, TSB emerged as the most potent compound against the MCF-7 breast cancer cell line, exhibiting an IC50 of 3.9 g/ml []. This difference in potency suggests that the specific substituent on the thiadiazole ring significantly influences the compound's interaction with its target and its overall efficacy. Further investigations are needed to establish a more detailed SAR and optimize the structure for improved potency and selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




